- Iron-catalyzed olefin hydrogenation at 1 bar H2 with a FeCl3-LiAlH4 catalyst, Green Chemistry, 2015, 17(3), 1408-1413
Cas no 939-27-5 (2-Ethylnaphthalene)
2-Ethylnaphthalene structure
Product Name:2-Ethylnaphthalene
CAS No:939-27-5
MF:C12H12
MW:156.223683357239
MDL:MFCD00004127
CID:808478
PubChem ID:87569442
Update Time:2024-10-25
2-Ethylnaphthalene Chemical and Physical Properties
Names and Identifiers
-
- Naphthalene, 2-ethyl-
- 2-Ethylnaphthalene
- 2-ETHYLNAPHTHALENE FOR FLUORESCENCE
- 2-Ethylnaphthalene Solution
- 2-Ethylnaphthalene1000µg
- 2-Ethyl-naphthalene
- beta-Ethylnaphthalene
- .beta.-Ethylnaphthalene
- RJTJVVYSTUQWNI-UHFFFAOYSA-N
- NSC59389
- Naphthalene, 2-ethyl
- WLN: L66J C2
- RJTJVVYSTUQWNI-UHFFFAOYSA-
- 5965AF
- BDBM50159278
- SBB061449
- VZ24528
- FCH1115754
- ST5104746
- 2-Ethylnaphthalene (ACI)
- 3-Ethylnaphthalene
- NSC 59389
- β-Ethylnaphthalene
- CHEMBL370944
- DTXSID9061330
- MFCD00004127
- AKOS015912895
- 939-27-5
- SY051582
- InChI=1/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3
- E0147
- 2-Ethylnaphthalene, >=99%
- CS-0152501
- QR6992R4PR
- NSC-59389
- NS00039769
- EINECS 213-360-0
- MFCD00084376
- DB-057450
- D83899
- AS-56938
-
- MDL: MFCD00004127
- Inchi: 1S/C12H12/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h3-9H,2H2,1H3
- InChI Key: RJTJVVYSTUQWNI-UHFFFAOYSA-N
- SMILES: C1C=C2C(C=C(CC)C=C2)=CC=1
Computed Properties
- Exact Mass: 156.09400
- Monoisotopic Mass: 156.093900383g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.4
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Not determined
- Density: 0.992 g/mL at 25 °C(lit.)
- Melting Point: −70 °C (lit.)
- Boiling Point: 251-252 °C(lit.)
- Flash Point: Degrees Fahrenheit:219.2°F
Degrees Celsius:104°C - Refractive Index: n20/D 1.599(lit.)
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 3.40220
- Solubility: Soluble in ethanol and diethyl ether.
2-Ethylnaphthalene Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S23-S24/25
- RTECS:QJ6960000
2-Ethylnaphthalene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
2-Ethylnaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E40005-5G |
2-Ethylnaphthalene |
939-27-5 | 5g |
¥929.27 | 2023-11-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | E40005-25G |
2-Ethylnaphthalene |
939-27-5 | 25g |
¥2839.38 | 2023-11-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E871351-25g |
2-Ethylnaphthalene |
939-27-5 | 99% | 25g |
1,349.00 | 2021-05-17 | |
| TRC | E937350-250mg |
2-Ethylnaphthalene |
939-27-5 | 250mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E937350-500mg |
2-Ethylnaphthalene |
939-27-5 | 500mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E937350-2.5g |
2-Ethylnaphthalene |
939-27-5 | 2.5g |
$ 115.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33215-25g |
2-ETHYLNAPHTHALENE |
939-27-5 | 99% GC | 25g |
¥953.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33215-100g |
2-ETHYLNAPHTHALENE |
939-27-5 | 99% GC | 100g |
¥3394.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33215-1g |
2-ETHYLNAPHTHALENE |
939-27-5 | 99% GC | 1g |
¥74.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33215-5g |
2-ETHYLNAPHTHALENE |
939-27-5 | 99% GC | 5g |
¥272.0 | 2024-07-18 |
2-Ethylnaphthalene Production Method
Production Method 1
Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) , Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 18 °C
1.2 Reagents: Hydrogen ; 1 min, 1 bar, 18 °C; 6 h, 1 bar, 18 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Hydrogen ; 1 min, 1 bar, 18 °C; 6 h, 1 bar, 18 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
Production Method 2
Production Method 3
Reaction Conditions
1.1 Reagents: Ammonium hydroxide Catalysts: Silica , Copper nitrate trihydrate Solvents: Water ; 20 min, pH 9, cooled
1.2 Solvents: Toluene ; 1 h, 1 atm, 90 °C
1.2 Solvents: Toluene ; 1 h, 1 atm, 90 °C
Reference
- Heterogeneous Cu-catalysts for the reductive deoxygenation of aromatic ketones without additives, Tetrahedron Letters, 2005, 46(45), 7743-7745
Production Method 4
Production Method 5
Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ; 5 min, rt
Reference
- Chemoselective Deoxygenation of 2° Benzylic Alcohols through a Sequence of Formylation and B(C6F5)3-Catalyzed Reduction, European Journal of Organic Chemistry, 2021, 2021(14), 2103-2106
Production Method 6
Reaction Conditions
1.1 Reagents: Water , Boron, bis[[2,2′-(imino-κN)bis[ethanolato-κO]](2-)]di-, (B-B)
1.2 Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, 20 °C
1.2 Catalysts: Palladium Solvents: Tetrahydrofuran ; 18 h, 20 °C
Reference
- Efficient Water Reduction with sp3-sp3 Diboron(4) Compounds: Application to Hydrogenations, H-D Exchange Reactions, and Carbonyl Reductions, Angewandte Chemie, 2017, 56(50), 15910-15915
Production Method 7
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Ethanol , Tetrahydrofuran ; 11 s, 4.9 atm, 25 °C
Reference
- Continuous-flow hydrogenation of olefins and nitrobenzenes catalyzed by platinum nanoparticles dispersed in an amphiphilic polymer, RSC Advances, 2015, 5(57), 45760-45766
Production Method 8
Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: Iron, octacarbonyl(di-μ-chlorodipalladium)bis[μ-(diphenylphosphino)]di-, (2Fe-Pd… Solvents: Benzene ; 1 h, 78 °C
Reference
- Cross-coupling of aryl halides and triflates with intramolecularly stabilized group 13-metal alkylating reagents in the presence of mixed-metal catalysts, Synthesis, 2003, (2), 302-306
Production Method 9
Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,3-Dihydro-4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: Toluene ; 3 min, rt
1.2 Reagents: Sodium acetate , N,N-Bis(1-methylethyl)boranamine ; 18 h, 180 °C
1.2 Reagents: Sodium acetate , N,N-Bis(1-methylethyl)boranamine ; 18 h, 180 °C
Reference
- Nickel-Catalyzed Reductive Cleavage of Carbon-Oxygen Bonds in Anisole Derivatives Using Diisopropylaminoborane, ACS Catalysis, 2018, 8(8), 7475-7483
Production Method 10
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Potassium(1+), bis[1,2-di(methoxy-κO)ethane]-, (T-4)-, bis[(1,2,3,4-η)-anthracen… Solvents: Toluene ; 3 h, 2 bar, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Reference
- Heteroatom-Free Arene-Cobalt and Arene-Iron Catalysts for Hydrogenations, Angewandte Chemie, 2014, 53(14), 3722-3726
Production Method 11
Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: 1,2-Difluorobenzene ; 24 h, 120 °C
Reference
- Mechanistic insights into reductive deamination with hydrosilanes catalyzed by B(C6F5)3: a DFT study, Frontiers in Chemistry (Lausanne, 2022, 10,
Production Method 12
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 2849469-41-4 Solvents: Toluene ; 24 h, 5 bar, 120 °C
Reference
- Magnesium Pincer Complexes and Their Applications in Catalytic Semihydrogenation of Alkynes and Hydrogenation of Alkenes: Evidence for Metal-Ligand Cooperation, Journal of the American Chemical Society, 2022, 144(41), 19115-19126
Production Method 13
Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: 2480047-74-1 Solvents: Isopropanol ; 24 h, reflux
Reference
- Transition metal complexes of a bis(carbene) ligand featuring 1,2,4-triazolin-5-ylidene donors: structural diversity and catalytic applications, Dalton Transactions, 2020, 49(34), 11958-11970
Production Method 14
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium alloy, base, Ru 84,Fe 16 , 1H-Imidazolium, 1-butyl-3-(4-sulfobutyl)-, salt with 1,1,1-trifluoro-N-[(trifluo… Solvents: Mesitylene ; 16 h, 50 bar, 175 °C
Reference
- Bimetallic Nanoparticles in Supported Ionic Liquid Phases as Multifunctional Catalysts for the Selective Hydrodeoxygenation of Aromatic Substrates, Angewandte Chemie, 2018, 57(39), 12721-12726
Production Method 15
Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Diisopropyl ether ; 5 min, rt
1.2 Solvents: Tetrahydrofuran ; rt; 18 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; rt; 18 h, 70 °C; 70 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Reference
- Nickel-Catalyzed C-O Bond-Cleaving Alkylation of Esters: Direct Replacement of the Ester Moiety by Functionalized Alkyl Chains, ACS Catalysis, 2017, 7(7), 4491-4496
Production Method 16
Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 1 h, rt
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 1 h, rt
Reference
- B(C6F5)3-Catalyzed Hydrodesulfurization Using Hydrosilanes - Metal-Free Reduction of Sulfides, Organic Letters, 2015, 17(13), 3366-3369
Production Method 17
Production Method 18
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Benzenesulfonic acid, 3,3′,3′′-phosphinidynetris-, sodium salt (1:3) Solvents: Glycerol ; 2 h, 3 bar, 100 °C
Reference
- Palladium Nanoparticles in Glycerol: A Versatile Catalytic System for C-X Bond Formation and Hydrogenation Processes, Advanced Synthesis & Catalysis, 2013, 355(18), 3648-3660
Production Method 19
Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Diisopropyl ether , Toluene ; 5 min, rt
1.2 Solvents: Diisopropyl ether , Toluene ; rt; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium sodium tartrate Solvents: Water ; 10 min, rt
1.2 Solvents: Diisopropyl ether , Toluene ; rt; 12 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium sodium tartrate Solvents: Water ; 10 min, rt
Reference
- Lewis Acid Assisted Nickel-Catalyzed Cross-Coupling of Aryl Methyl Ethers by C-O Bond-Cleaving Alkylation: Prevention of Undesired β-Hydride Elimination, Angewandte Chemie, 2016, 55(20), 6093-6098
Production Method 20
Reaction Conditions
1.1 Reagents: Titanium isopropoxide Catalysts: 4,4′-Dimethoxy-2,2′-bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Isopropyl acetate ; 10 min, rt; 10 min, 0 °C
1.2 Solvents: Diethyl ether ; 5 min, 0 °C; 48 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 5 min, 25 °C
1.2 Solvents: Diethyl ether ; 5 min, 0 °C; 48 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 5 min, 25 °C
Reference
- Visible-Light-Promoted Nickel-Catalyzed Cross-Coupling of Alkyltitanium Alkoxides with Aryl and Alkenyl Halides, Organic Letters, 2022, 24(34), 6277-6281
2-Ethylnaphthalene Raw materials
- Ethylmagnesium Bromide (3M in Et2O)
- 2-Vinylnaphthalene
- 2-[1-[(4-Bromophenyl)thio]ethyl]naphthalene
- Aluminum, bis[μ-[2-(dimethylamino-κN)ethanolato-κO:κO]]tetraethyldi-, stereoisomer
- 2-Naphthyl trifluoromethanesulfonate
- 1-(Naphthalen-2-yl)ethanamine
- 2'-Acetonaphthone
- 2-Bromonaphthalene
- Propanoic acid,2,2-dimethyl-, 2-naphthalenyl ester
- 2-(1-Methoxyethyl)naphthalene
- Ethylzinc bromide, 0.50 M in THF
- 2-Methoxynaphthalene
2-Ethylnaphthalene Preparation Products
2-Ethylnaphthalene Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:939-27-5)2-Ethylnaphthalene
Order Number:A858211
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:11
Price ($):167.0/522.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:939-27-5)2-Ethylnaphthalene, ≥ 99.0%
Order Number:LE14600
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:11
Price ($):discuss personally
Email:18501500038@163.com
2-Ethylnaphthalene Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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